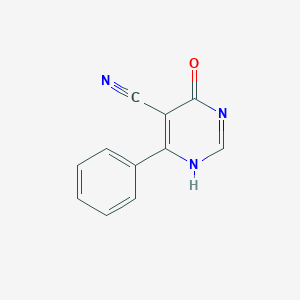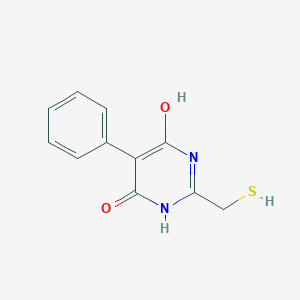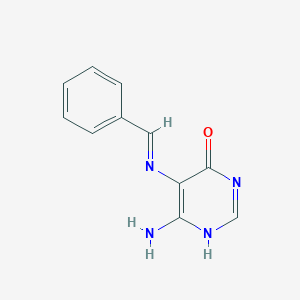![molecular formula C9H8N2S B372910 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 154384-01-7](/img/structure/B372910.png)
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This compound serves as a precursor in the synthesis of complex heterocyclic systems. For instance, derivatives of this compound were synthesized through a domino reaction, leading to the formation of novel heterocyclic systems like pyrano.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12) . The molecular weight is 176.24 . Chemical Reactions Analysis
This compound acts as a versatile building block in organic synthesis. It has been employed in the synthesis of various heterocyclic compounds, including pyridines and fused azolo- and azinopyridine derivatives.Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.24 . Its melting point is between 229-231 degrees Celsius .Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile serves as a precursor in the synthesis of complex heterocyclic systems. For instance, derivatives of this compound were synthesized through a domino reaction, leading to the formation of novel heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine. This demonstrates the compound's utility in creating spatially complex molecules with potential applications in drug development and materials science (Bondarenko et al., 2016).
Development of Fluorescent Compounds
The compound has been utilized in reactions leading to the development of fluorescent materials. Specifically, derivatives exhibiting fluorescence emission radiation were synthesized, highlighting the compound's role in creating novel materials with potential applications in bioimaging, sensors, and optoelectronic devices (Mizuyama et al., 2008).
Contributions to Organic Synthesis
2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile acts as a versatile building block in organic synthesis. It has been employed in the synthesis of various heterocyclic compounds, including pyridines and fused azolo- and azinopyridine derivatives. These activities underscore its value in synthesizing complex organic molecules with potential pharmaceutical applications (Elneairy et al., 2010).
Exploration of Crystal Structures
Research involving 2-sulfanyl derivatives has extended to the study of crystal structures, offering insights into the molecular configurations and interactions of these compounds. Such studies are crucial for understanding the properties and potential applications of new materials, including their stability, reactivity, and interaction with other molecules (Nagalakshmi et al., 2015).
properties
IUPAC Name |
2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVQCHARWIKEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)C(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

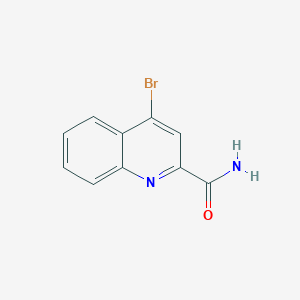
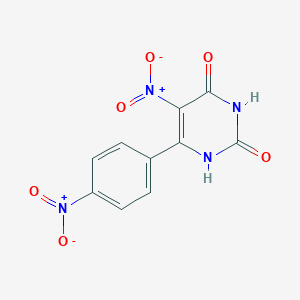
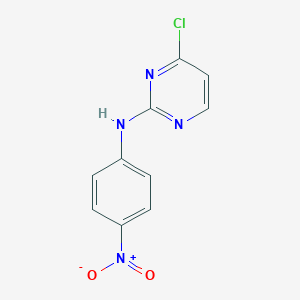
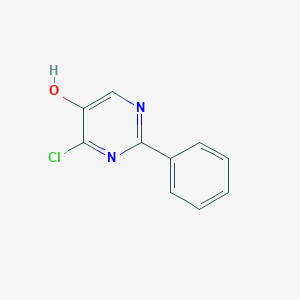
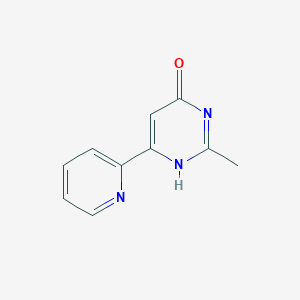
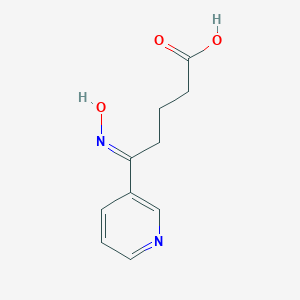
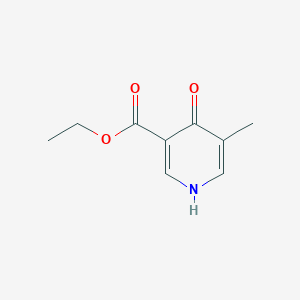
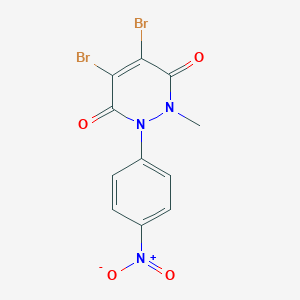
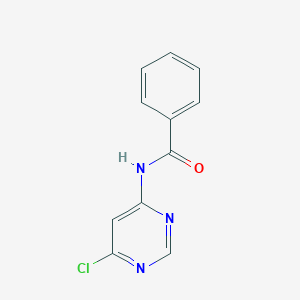
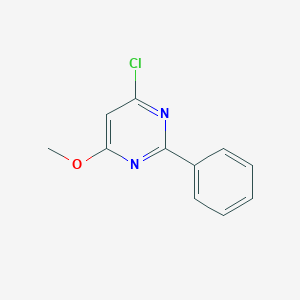
![6-Amino-5-[(4-chlorobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B372847.png)
